molecular formula C18H26N2O2 B2656012 N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide CAS No. 939765-17-0

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide

Cat. No.: B2656012
CAS No.: 939765-17-0
M. Wt: 302.418
InChI Key: AZMSPDRUYHTCCT-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide is a synthetic organic compound with the molecular formula C18H26N2O2 and a molecular weight of 302.42 g/mol . This benzamide derivative features a morpholine ring and a cyclohexyl group, a structural motif common in compounds investigated for medicinal chemistry and drug discovery. The morpholine group is a prevalent pharmacophore in bioactive molecules, often contributing to solubility and influencing interactions with biological targets . As a benzamide, it serves as a versatile intermediate or building block in organic synthesis and peptide mimicry, allowing researchers to explore structure-activity relationships and develop novel chemical entities . This product is provided with a documented CAS Number of 939765-17-0 . It is recommended for storage at 2-8°C to maintain long-term stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-17(16-7-3-1-4-8-16)19-15-18(9-5-2-6-10-18)20-11-13-22-14-12-20/h1,3-4,7-8H,2,5-6,9-15H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMSPDRUYHTCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide typically involves the reaction of 4-(chloromethyl)cyclohexanone with morpholine to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development:
N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide serves as a crucial building block in the synthesis of novel therapeutic agents, especially those targeting neurological disorders. The compound's structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

Mechanism of Action:
The compound interacts with various molecular targets, including receptors and enzymes. Its morpholine moiety is instrumental in binding interactions, which can modulate the activity of proteins involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on anti-apoptotic Bcl-2 proteins, making them potential candidates in cancer therapy .

Material Science

Novel Materials Development:
The unique chemical structure of this compound enables its use in creating materials with specific electronic or optical properties. Research has indicated that compounds containing morpholine rings can enhance the conductivity and stability of polymers used in electronic devices .

Biological Studies

Biochemical Assays:
This compound acts as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to selectively bind to certain biological molecules allows researchers to investigate complex biochemical pathways and mechanisms.

Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes involved in metabolic pathways, this compound was utilized to assess its effectiveness against target enzymes. The results indicated a significant reduction in enzyme activity, demonstrating its potential as an inhibitor .

Industrial Applications

Synthesis of Specialty Chemicals:
The compound is also employed in the synthesis of specialty chemicals and intermediates for various industrial processes. Its versatility makes it suitable for applications ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Antioxidant and Thiourea Derivatives

N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) exhibit antioxidant activity (% inhibition: 86.6–87.7) due to phenolic hydroxyl/methoxy groups . The target compound lacks thiourea or electron-donating groups, suggesting divergent mechanisms. However, its morpholine group could contribute to radical scavenging, though this remains speculative without data.

Metal Complexes for Anthelmintic Activity

Copper and cobalt complexes of benzamides (e.g., [N-(3'-nitrophenyl)(piperidin-1"-yl)methyl]benzamide ) show dose-dependent anthelmintic activity against Eicinia foetida . The target compound lacks metal-coordinating groups (e.g., thioamide), but its morpholine moiety may enhance solubility, a critical factor in drug delivery.

Microwave-Synthesized Thiadiazole Derivatives

N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives were synthesized via microwave irradiation, reducing reaction time from 15–18 hours to 15–20 minutes . While the target compound’s synthesis method is unspecified, its structural complexity (cyclohexyl-morpholine) may require multi-step conventional synthesis.

Nitro-Substituted Analogues

4-Bromo-N-(2-nitrophenyl)benzamide and N-{[(4-nitrophenyl)amino]methyl}benzamide feature nitro groups, which are electron-withdrawing and may influence reactivity .

Key Research Findings and Implications

  • Structural Flexibility : The morpholine-cyclohexylmethyl group distinguishes the target compound from analogues with oxadiazoles, thioureas, or nitro groups. This may confer unique pharmacokinetic profiles .
  • Activity Gaps : While LMM5/LMM11 and thiourea derivatives have demonstrated antifungal/antioxidant activity, the target compound’s biological roles remain uncharacterized in the provided evidence.
  • Synthetic Challenges : Complex substituents (e.g., cyclohexyl-morpholine) may necessitate advanced synthetic strategies compared to microwave-assisted or Mannich-based approaches .

Biological Activity

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a morpholine ring and a cyclohexyl group attached to a benzamide core. The molecular formula is C18H25N2OC_{18}H_{25}N_2O, and its structure can be represented as follows:

Chemical Structure C18H25N2O\text{Chemical Structure }\quad \text{C}_{18}\text{H}_{25}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that the compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions. The presence of the morpholine ring is believed to enhance binding affinity to various biological targets, thereby influencing multiple biochemical pathways.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits neuropharmacological properties. It has been investigated for its potential effects on neurotransmitter systems, particularly in the context of treating neurological disorders such as psychosis and depression.

2. Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Case Study 1: Neuroleptic Activity

In a study evaluating various benzamide derivatives, this compound was found to exhibit significant neuroleptic activity. It was assessed for its ability to inhibit apomorphine-induced stereotyped behavior in animal models, demonstrating a favorable profile compared to existing antipsychotic medications .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Data Table: Summary of Biological Activities

Activity Description Reference
Neuropharmacological EffectsModulates neurotransmitter systems; potential treatment for psychosis
Antimicrobial ActivityExhibits activity against Gram-positive bacteria
Enzyme InhibitionInhibits specific enzymes involved in cancer and neurodegenerative diseases

Q & A

Q. What protocols ensure reproducibility in synthetic procedures across laboratories?

  • Methodological Answer : Document all parameters (e.g., stirring speed, cooling rates) using electronic lab notebooks (ELNs). Share raw spectral data (NMR, IR) via platforms like Zenodo. Cross-validate results via round-robin testing with independent labs .

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